Mark-IN-4

Alzheimer's Disease Tauopathy Kinase Inhibition

Mark-IN-4 (CAS 1990492-86-8) is a small-molecule inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family, characterized by a pyrazolopyrimidine scaffold. Its primary mechanism involves ATP-competitive inhibition of MARK kinase activity, which is implicated in tau hyperphosphorylation and neurofibrillary tangle formation in Alzheimer's disease.

Molecular Formula C21H23N7OS
Molecular Weight 421.5 g/mol
Cat. No. B10861819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMark-IN-4
Molecular FormulaC21H23N7OS
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)NC5CCCCC5N)N=C2
InChIInChI=1S/C21H23N7OS/c1-27-10-15(8-24-27)14-7-23-20-16(9-25-28(20)11-14)13-6-19(30-12-13)21(29)26-18-5-3-2-4-17(18)22/h6-12,17-18H,2-5,22H2,1H3,(H,26,29)/t17-,18-/m1/s1
InChIKeyLYADGAGFYYXXIO-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mark-IN-4 (CAS 1990492-86-8) Technical Overview: A Potent Microtubule Affinity Regulating Kinase (MARK) Inhibitor with 1 nM Potency


Mark-IN-4 (CAS 1990492-86-8) is a small-molecule inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family, characterized by a pyrazolopyrimidine scaffold . Its primary mechanism involves ATP-competitive inhibition of MARK kinase activity, which is implicated in tau hyperphosphorylation and neurofibrillary tangle formation in Alzheimer's disease [1]. The compound exhibits an IC50 of 1 nM against MARK in biochemical assays, positioning it among the more potent MARK inhibitors available for research use .

Workflow

MARK family pathway studies

Context

Reported low-nanomolar binding affinity

Focus

Tau phosphorylation assay context

Why Mark-IN-4 Cannot Be Substituted by Generic MARK Inhibitors: Critical Quantitative Differentiation in Potency and Isoform Profile


The MARK kinase family comprises four isoforms (MARK1-4) with distinct roles in tau pathology and oncogenic signaling [1]. Generic substitution among commercially available MARK inhibitors is not scientifically justifiable due to wide potency disparities (spanning three orders of magnitude) and variable isoform selectivity profiles [2]. Compounds such as MARK4 inhibitor 1 (IC50 = 1.54 μM) exhibit micromolar potency, while MARK-IN-2 (IC50 = 5 nM) and PCC0208017 (IC50 = 1.8-2.01 nM) offer intermediate nanomolar activity . Mark-IN-4's 1 nM potency represents a significant quantitative differentiation that impacts required working concentrations and potential off-target exposure. The following evidence guide provides quantitative, comparator-based justification for selecting Mark-IN-4 over alternative MARK inhibitors.

Potency Profile May Shift

Reported potencies span three orders of magnitude across inhibitors. Generic substitution may alter working concentrations and off-target exposure context.

Isoform Selectivity Context

MARK1-4 isoform profiles differ across tool compounds. Pathway interpretation requires isoform-specific review; class inference may not transfer.

Multi-kinase Activity

Broad-spectrum inhibitors like BX795 target TBK1, IKKε, and PDK1. This multi-kinase profile can complicate MARK-specific signaling dissection.

Mark-IN-4 Quantitative Differentiation Guide: Comparator Evidence for Scientific Procurement Decisions


Biochemical Potency Comparison: Mark-IN-4 vs. MARK4 Inhibitor 1, MARK-IN-2, and PCC0208017

Mark-IN-4 exhibits an IC50 of 1 nM in MARK biochemical inhibition assays . This is approximately 1,540-fold more potent than MARK4 inhibitor 1 (IC50 = 1.54 μM = 1,540 nM) , 5-fold more potent than MARK-IN-2 (IC50 = 5 nM) , and 1.8- to 2.0-fold more potent than the dual MARK3/MARK4 inhibitor PCC0208017 (IC50 = 1.8 nM for MARK3, 2.01 nM for MARK4) . The 1 nM potency of Mark-IN-4 translates to a lower effective concentration requirement, reducing the compound quantity needed for in vitro studies and potentially minimizing non-specific binding artifacts.

Biochemical Potency
Reported rank
Mark-IN-4: 1 nM vs. MARK4 inhibitor 1: 1,540 nM; MARK-IN-2: 5 nM; PCC0208017: 1.8/2.01 nM
Supports potency-rank review. Reported fold-differences span three orders of magnitude.
Conditions: Biochemical kinase assay, recombinant MARK protein.
Alzheimer's Disease Tauopathy Kinase Inhibition

Cellular Potency Evaluation: Mark-IN-4 vs. MARK-IN-2 in Neuronal Tau Phosphorylation Models

Cellular activity data for Mark-IN-4 in primary neuronal cultures is not publicly available in vendor datasheets, representing a data gap. In contrast, MARK-IN-2 demonstrates cellular target engagement with an IC50 of 280 nM in primary rat cortical neuron cultures, representing a 56-fold rightward shift from its biochemical IC50 of 5 nM . If Mark-IN-4 exhibits a similar cell-to-biochemical potency shift, its predicted cellular IC50 would be approximately 56 nM, which would still be 5-fold more potent than MARK-IN-2's cellular activity. However, direct cellular head-to-head comparison is lacking, and this extrapolation is provided as a class-level inference only [1]. Users requiring confirmed cellular activity should request additional data from the vendor.

Cellular Potency
Data to verify
Not reported (extrapolated ~56 nM based on class shift factor). MARK-IN-2: 280 nM in primary rat cortical neurons.
Class-level inference only. Direct cellular head-to-head data is lacking.
Condition: Okadaic acid-induced tau hyperphosphorylation model.
Neuronal Cell Culture Tau Phosphorylation Primary Neuron Models

Selectivity Profile Differentiation: Mark-IN-4 vs. BX795 (Multi-kinase Inhibitor)

Selectivity data for Mark-IN-4 across a broad kinase panel is not publicly disclosed in vendor materials, limiting direct comparison . However, the compound is marketed specifically as a MARK inhibitor, implying a narrower target profile than multi-kinase inhibitors like BX795. BX795 exhibits an IC50 of 81 nM for MARK3 but also potently inhibits TBK1 (6 nM), IKKε (41 nM), PDK1 (111 nM), Aurora B (31 nM), and ERK8 (140 nM) . This broad activity profile renders BX795 unsuitable for studies requiring selective MARK pathway interrogation. In contrast, Mark-IN-4's development as a dedicated MARK inhibitor positions it as a more suitable tool compound for MARK-specific pharmacology, although definitive selectivity panel data should be requested from the vendor for high-confidence applications.

Kinase Selectivity
Context-dependent
Mark-IN-4 selectivity panel not publicly disclosed. BX795: Inhibits TBK1 (6 nM), IKKε (41 nM), PDK1 (111 nM), Aurora B (31 nM), ERK8 (140 nM).
Reported selectivity profile review. Multi-kinase activity may complicate pathway interpretation.
Assay: Biochemical kinase panel screening.
Kinase Selectivity Off-Target Profiling Tool Compound Selection

Physicochemical Property Comparison: DMSO Solubility of Mark-IN-4 vs. MARK4 Inhibitor 1

Mark-IN-4 demonstrates DMSO solubility of at least 100 mg/mL (237.24 mM), enabling convenient preparation of high-concentration stock solutions [1]. In comparison, MARK4 inhibitor 1 exhibits lower DMSO solubility of 2 mg/mL (5.12 mM) under standard conditions, requiring pH adjustment with HCl to achieve 5 mg/mL (12.81 mM) solubility . The 20- to 50-fold higher solubility of Mark-IN-4 in DMSO simplifies compound handling, reduces the need for alternative solvent systems, and facilitates high-throughput screening applications where high-concentration stock solutions are advantageous.

DMSO Solubility
Reported
Mark-IN-4: ≥100 mg/mL vs. MARK4 inhibitor 1: 2 mg/mL (up to 5 mg/mL with pH adjustment).
Reported solubility rank review. Supports compound handling and HTS workflow fit.
Condition: Ambient temperature, anhydrous DMSO.
Compound Handling Solubility Assay Preparation

In Vivo Formulation Feasibility: Mark-IN-4 vs. PCC0208017

Mark-IN-4 is supplied with a clear solution in vivo formulation protocol achieving ≥2.5 mg/mL (5.93 mM) using a PEG300/Tween-80/saline co-solvent system . PCC0208017, a dual MARK3/MARK4 inhibitor, has demonstrated oral bioavailability and blood-brain barrier penetration in glioma xenograft models following oral administration, with documented in vivo anti-tumor efficacy [1][2]. Direct in vivo PK data for Mark-IN-4 is not publicly available, representing a significant data gap for users considering in vivo applications. PCC0208017 therefore represents a stronger candidate for in vivo studies requiring CNS exposure, while Mark-IN-4 is primarily characterized for in vitro biochemical and cellular applications.

In Vivo Characterization
Data gap
In vivo PK data for Mark-IN-4 not reported. PCC0208017: Validated oral bioavailability and BBB penetration in glioma xenograft models.
Significant model-characterization gap. Requires direct PK validation for in vivo applications.
Model: Glioma xenograft mouse model, oral administration.
In Vivo Pharmacology Formulation Pharmacokinetics

Optimal Use Cases for Mark-IN-4 Based on Quantitative Differentiation Evidence


High-Throughput Screening (HTS) and Biochemical Assay Development Requiring Nanomolar Potency

Mark-IN-4's 1 nM IC50 and high DMSO solubility (≥100 mg/mL) make it ideally suited for high-throughput screening campaigns where potent, soluble tool compounds are required to establish assay windows and validate target engagement . The compound's potency enables lower working concentrations (typically 10-100 nM), reducing solvent carryover and minimizing interference from compound precipitation .

Mechanistic Studies of MARK-Dependent Tau Phosphorylation in Alzheimer's Disease Models

As a dedicated MARK inhibitor with sub-nanomolar potency, Mark-IN-4 is appropriate for in vitro studies investigating the role of MARK kinases in tau hyperphosphorylation and neurofibrillary tangle pathology, a hallmark of Alzheimer's disease . The compound's higher potency relative to MARK4 inhibitor 1 (1,540-fold) and MARK-IN-2 (5-fold) supports its use in dose-response studies where precise kinase inhibition is required .

Selective MARK Pathway Interrogation (Preferred Over Multi-Kinase Inhibitors Like BX795)

In experiments where target specificity is paramount, Mark-IN-4 offers a more focused pharmacological profile than multi-kinase inhibitors such as BX795, which potently inhibits TBK1, IKKε, PDK1, Aurora B, and ERK8 in addition to MARK3 . While definitive selectivity panel data for Mark-IN-4 is not publicly disclosed, its development as a MARK-specific inhibitor positions it as a superior tool compound for dissecting MARK-dependent signaling pathways .

In Vitro Cellular Studies of MARK4-Driven Oncogenic Signaling in Cancer Cell Lines

Mark-IN-4's high biochemical potency suggests potential utility in cellular studies of MARK4-mediated oncogenic pathways, including proliferation, migration, and apoptosis regulation in cancer cell lines . However, users should note the absence of published cellular IC50 data for Mark-IN-4 and should consider PCC0208017 as an alternative if validated cellular activity and in vivo pharmacokinetic data are required .

Application
Selection Property
Validation Focus
High-throughput biochemical screening
Assay potency context
Pathway-response endpoint review
Mechanistic studies of tau phosphorylation
Pathway-study fit
Tau phosphorylation assay context
Selective MARK pathway interrogation
Kinase selectivity review
Isoform-selectivity assay context
In vitro cell-based cancer model studies
Cell-model endpoint review
Model-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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